molecular formula C23H21N3O3 B3739848 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B3739848
M. Wt: 387.4 g/mol
InChI Key: YQTHKVJWZHZIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MIQ belongs to the class of isoquinoline derivatives and has been found to possess a range of pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but several studies have proposed possible mechanisms. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells, which may contribute to its selective cytotoxicity.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to possess a range of biochemical and physiological effects. Several studies have shown that 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to inhibit the production of inflammatory cytokines, which may be responsible for its anti-inflammatory activity. Additionally, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, including its selective cytotoxicity against cancer cells, anti-inflammatory activity, and antiviral properties. However, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione also has several limitations, including its low solubility in water and potential toxicity at high concentrations. Additionally, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione may exhibit different pharmacological properties depending on the cell type and experimental conditions, which may complicate data interpretation.

Future Directions

Several future directions for 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione research have been proposed, including the development of more efficient synthesis methods, the investigation of its pharmacokinetic properties, and the evaluation of its potential as a therapeutic agent in preclinical and clinical studies. Additionally, the use of 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity. Further studies are needed to fully understand the pharmacological properties of 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential as a therapeutic agent.

Scientific Research Applications

2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral properties. Several studies have demonstrated that 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits selective cytotoxicity against cancer cells, making it a promising candidate for cancer treatment. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has shown antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.

properties

IUPAC Name

2-(4-methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-29-16-7-5-15(6-8-16)26-22(27)18-4-2-3-17-20(25-13-11-24-12-14-25)10-9-19(21(17)18)23(26)28/h2-10,24H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTHKVJWZHZIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCNCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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